molecular formula C18H22FN3O2S B2498933 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2320955-80-2

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2498933
M. Wt: 363.45
InChI Key: BSKVEAAPRRHVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of benzenesulfonamide derivatives often involves cyclization reactions, N-arylation, and the use of various catalysts to achieve the desired structural features. For instance, the synthesis can include the cyclization of hydrazinylbenzenesulfonamide with carbon disulfide or through direct fluorination techniques using N-fluorobenzenesulfonimide (NFSI) for introducing fluoro groups into the pyrazole ring (Purushotham & Poojary, 2018; Levchenko et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized using techniques such as mass spectrometry, FT-IR, and NMR spectroscopy. Crystal structure determination through X-ray diffraction is also common, revealing the spatial arrangement of atoms within the molecule and highlighting features like tautomerism and conformational differences (Li et al., 2014; Kumar et al., 2018).

Chemical Reactions and Properties

Chemical properties of benzenesulfonamide derivatives include their ability to undergo nucleophilic substitution reactions, where fluoro groups can be replaced by aroyl groups derived from aromatic aldehydes, showcasing the versatility of these compounds in synthetic chemistry (Suzuki et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often influenced by the presence of functional groups and the overall molecular architecture. For example, the introduction of fluorine atoms can significantly affect the hydrophobicity and stability of the molecule (Bouabdallah et al., 2006).

Chemical Properties Analysis

Benzenesulfonamide derivatives exhibit a wide range of chemical behaviors, including inhibition of cyclooxygenase enzymes, indicating potential therapeutic applications. Their reactivity can also be modified through the introduction of various substituents, affecting their potency and selectivity as inhibitors (Penning et al., 1997).

For a detailed exploration of specific compounds similar to the one you're interested in, consider reviewing the sources cited:

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized as part of a study on celecoxib derivatives, aiming at potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results, indicating the compound's versatility in therapeutic applications (Küçükgüzel et al., 2013).

Reactivity and Chemical Properties

  • Another study explored the reactivity of pyrazole derivatives bearing a cyclopropyl group, focusing on palladium-catalyzed direct arylations. This research contributes to the understanding of the compound's chemical properties and its potential as a building block in organic synthesis (Sidhom et al., 2018).

Potential Therapeutic Applications

  • Research into fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, including this compound, has shown their potential as herbicides, indicating their utility in agricultural settings as well as their bioactivity (Morimoto et al., 1990).

  • A study on cyclooxygenase-2 inhibitors identified a series of benzenesulfonamide derivatives, highlighting the compound's significance in developing treatments for inflammation-related diseases (Hashimoto et al., 2002).

Antimicrobial and Anticancer Activity

  • Sulfonamide derivatives, including structures related to this compound, have been investigated for their antimicrobial properties, showing potential as dual antibacterial and antifungal agents. This suggests the compound's relevance in developing new antimicrobials (Abbas et al., 2017).

  • In the context of anticancer research, sulfonamide derivatives have been evaluated for their ability to inhibit specific human carbonic anhydrase isoforms, indicating their promise as selective anticancer agents (Gul et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-12-10-15(19)6-7-18(12)25(23,24)20-8-9-22-17(14-4-5-14)11-16(21-22)13-2-3-13/h6-7,10-11,13-14,20H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKVEAAPRRHVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

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